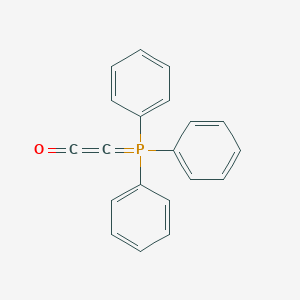

(Triphenylphosphoranylidene)ketene

Description

Structure

3D Structure

Properties

InChI |

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASRBWCHRURHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Triphenylphosphoranylidene)ketene: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

(Triphenylphosphoranylidene)ketene , often referred to as Bestmann's Ylide, is a remarkably stable, yet reactive ketene (B1206846) ylide.[1] Its utility as a versatile C2 building block in organic synthesis has made it an invaluable reagent in the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals and novel materials.[2][3] This technical guide provides an in-depth overview of its synthesis and characterization, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway.

Synthesis

The most common and scalable synthesis of (triphenylphosphoranylidene)ketene involves the elimination of methanol (B129727) from (methoxycarbonylmethylene)triphenylphosphorane using a strong, non-nucleophilic base.[4] While other bases like alkyllithiums have been employed, they often lead to lower yields and byproducts.[4] The use of sodium hexamethyldisilazide (NaHMDS), either pre-formed or generated in situ, is the preferred method for a clean and high-yielding reaction.[4]

Primary Synthetic Route: Elimination from (Methoxycarbonylmethylene)triphenylphosphorane

The reaction proceeds by deprotonation of the acidic proton on the carbon alpha to the phosphorus atom in (methoxycarbonylmethylene)triphenylphosphorane, followed by the elimination of methoxide (B1231860) to form the desired ketene.

A detailed experimental protocol, adapted from Organic Syntheses, is provided below.[4]

Experimental Protocol:

A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet for maintaining an inert argon atmosphere throughout the reaction.[4]

-

In-situ preparation of Sodium Hexamethyldisilazide (NaHMDS):

-

The flask is charged with sodium amide (19.5 g, 0.5 mol), dry toluene (B28343) (1300 mL), and bis(trimethylsilyl)amine (81 g, 105 mL, 0.5 mol).[4]

-

The mixture is heated to 70-80°C until a clear, colorless solution is formed and the evolution of ammonia (B1221849) ceases (approximately 2-4 hours).[4]

-

-

Reaction with (Methoxycarbonylmethylene)triphenylphosphorane:

-

The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane (167 g, 0.5 mol) is added in portions under a stream of argon.[4]

-

The mixture is then heated to 60-70°C and stirred for 24-30 hours, during which the solution turns a bright yellow.[4] Reaction completion can be monitored by IR spectroscopy, observing the appearance of a strong product band at 2090 cm⁻¹ and the disappearance of the starting ylide band at 1616 cm⁻¹.[4]

-

-

Work-up and Purification:

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Yield | 66-75% | [4] |

| Melting Point | 171-173.5 °C | [1][2] |

| Appearance | Pale yellow, flaky powder | [4] |

Synthesis Workflow Diagram:

Caption: Synthesis workflow for (Triphenylphosphoranylidene)ketene.

Characterization

The structure and purity of (triphenylphosphoranylidene)ketene are confirmed through various spectroscopic techniques and physical property measurements.

Spectroscopic Data

The following table summarizes the key spectroscopic data for (triphenylphosphoranylidene)ketene.

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Key Features | Reference |

| Infrared (IR) | 2090 (s), 1625 (m), 1436 (m), 1110 (m) | Strong C=C=O stretch at 2090 cm⁻¹ | [4] |

| ¹H NMR | 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H) | Aromatic protons of the triphenylphosphine (B44618) group | [4] |

| ¹³C NMR | 145.6 (d, ²JPC = 43.0 Hz, Cβ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d, ¹JPC = 98.5 Hz, C-ipso), 128.8 (d, ³JPC = 12.9 Hz, C-ortho), -10.5 (d, ¹JPC = 185.4 Hz, Cα) | Characteristic upfield shift for the α-carbon and coupling to phosphorus | [4] |

| ³¹P NMR | 6.0 | Single peak confirming the phosphorus environment | [4] |

Physical and Analytical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅OP | [5] |

| Molecular Weight | 302.31 g/mol | [5] |

| Melting Point | 171-173.5 °C | [1][2] |

| Appearance | White to off-white to pale yellow powder | [3] |

| Elemental Analysis | Calculated: C, 79.46%; H, 5.00%. Found: C, 79.60%; H, 5.06% | [4] |

Reactivity and Applications

(Triphenylphosphoranylidene)ketene is a versatile reagent in organic synthesis. It participates in a variety of reactions, including:

-

Wittig-type reactions: It reacts with aldehydes and ketones, although the initial step is often followed by further reactions of the resulting allene.[1][6]

-

Cycloadditions: It undergoes [2+2] and [2+4] cycloaddition reactions with various partners like ketenes and isocyanates.[4]

-

Reactions with Nucleophiles: It readily reacts with alcohols and amines to form α-phosphoranylidene esters and amides, which are themselves stable Wittig reagents.[7][8] This reactivity makes it a valuable "linchpin" for connecting different molecular fragments.[7]

Logical Relationship of Reactivity:

Caption: Reactivity profile of (Triphenylphosphoranylidene)ketene.

Conclusion

(Triphenylphosphoranylidene)ketene is a key reagent in modern organic synthesis, prized for its stability and diverse reactivity. The synthetic protocol outlined here provides a reliable and scalable method for its preparation. The detailed characterization data serves as a crucial reference for researchers to ensure the quality and purity of this versatile ylide, enabling its effective application in the development of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. (Triphenylphosphoranylidene)ketene | 15596-07-3 | QAA59607 [biosynth.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(Triphenylphosphoranylidene)ketene: A Comprehensive Technical Guide

CAS Number: 15596-07-3

(Triphenylphosphoranylidene)ketene , also widely known as the Bestmann Ylide , is a versatile and highly reactive reagent in organic synthesis.[1][2][3] With the CAS number 15596-07-3, this phosphorus ylide serves as a crucial nucleophilic two-carbon building block, enabling the formation of complex molecular architectures.[4][5][6] Its unique reactivity has found broad applications in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[5][7] This technical guide provides an in-depth overview of its properties, synthesis, reactivity, and experimental protocols for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

(Triphenylphosphoranylidene)ketene is a stable, yet reactive, solid compound.[7] It is typically a white to pale yellow powder.[3][7] Key quantitative data and physical characteristics are summarized in the tables below for easy reference.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₅OP | [2][4][7][8] |

| Molecular Weight | 302.31 g/mol | [2][4][7][8] |

| Melting Point | 167 - 173 °C | [4][7] |

| Appearance | White to off-white to pale yellow powder | [7] |

| Boiling Point | 455.4°C at 760 mmHg | [5][9] |

| Density | 1.12 g/cm³ | [5][9] |

| Flash Point | 229.2°C | [5][9] |

| Storage Conditions | Store at room temperature under an inert gas | [7] |

Spectroscopic Data

| Spectroscopy | Peak Information | Reference(s) |

| Infrared (IR) (KBr) | ν: 2090 (s, C=C=O), 1625 (m), 1436 (m), 1110 (m) cm⁻¹ | [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H) | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 145.6 (d, ²JPC 43.0 Hz, Cβ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d, ¹JPC 98.5 Hz, C-ipso), 128.8 (d, ³JPC 12.9 Hz, C-ortho), -10.5 (d, ¹JPC 185.4 Hz, Cα) | [10] |

| ³¹P NMR (CDCl₃, 162 MHz) | δ: 6.0 | [10] |

Synthesis

The most common and convenient preparation of (Triphenylphosphoranylidene)ketene involves a β-elimination reaction from (methoxycarbonylmethylene)triphenylphosphorane.[6] Strong bases such as sodium hexamethyldisilazide (NaHMDS) or sodium amide are employed for this purpose.[6][10]

Experimental Protocol: Preparation from (Methoxycarbonylmethylene)triphenylphosphorane

This procedure is adapted from Organic Syntheses.[10]

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium amide (95% purity)

-

Toluene (B28343) (dried)

-

Bis(trimethylsilyl)amine

-

Dry argon atmosphere

Procedure:

-

Maintain a dry argon atmosphere throughout the reaction.

-

In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a gas inlet, add sodium amide (19.5 g, 0.5 mol), dry toluene (1300 mL), and bis(trimethylsilyl)amine (81 g, 105 mL, 0.5 mol).

-

Fit the flask with a reflux condenser and flush with argon.

-

Heat the mixture to reflux in an oil bath to prepare sodium hexamethyldisilazide (NaHMDS) in situ.

-

After the formation of NaHMDS, add (methoxycarbonylmethylene)triphenylphosphorane to the reaction mixture.

-

Continue to heat the reaction mixture at 65°C for approximately 20 hours.

-

Monitor the reaction progress using IR spectroscopy by observing the appearance of the strong product band at 2090 cm⁻¹ and the disappearance of the starting ylide band at 1616 cm⁻¹.[10]

-

Upon completion, the reaction mixture is filtered while warm (30-50°C) to remove sodium methoxide (B1231860) and any unreacted sodium amide. The filter funnel should be prepared with a layer of basic alumina (B75360) and celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by crystallization from toluene to yield (Triphenylphosphoranylidene)ketene as a faintly yellow solid.

Caption: Synthesis workflow for (Triphenylphosphoranylidene)ketene.

Reactivity and Applications

(Triphenylphosphoranylidene)ketene is a versatile reagent that participates in a wide array of chemical transformations, making it a valuable tool in organic synthesis.[5][7]

Key Reactions

-

Reactions with Nucleophiles: It readily reacts with alcohols and amines to form α-phosphoranylidene esters and amides, respectively. These products are stable Wittig reagents that can be used in subsequent reactions.[11][12]

-

Cycloaddition Reactions: The ylide undergoes [2+2] cycloaddition reactions with ketenes to form cyclobutan-1,3-diones and [2+4] cycloadditions with isocyanates and isothiocyanates to yield six-membered heterocyclic compounds.[10][13]

-

Wittig-type Reactions: In the presence of an aldehyde or ketone, the in situ generated α-phosphoranylidene ester or amide can undergo an intramolecular or intermolecular Wittig reaction to produce α,β-unsaturated carbonyl compounds.[10][11]

-

Domino and Multi-component Reactions: Its ability to act as a chemical linchpin allows for its use in elegant domino and multi-component reactions to construct complex molecular frameworks efficiently.[5][11]

Caption: Key reactivity pathways of (Triphenylphosphoranylidene)ketene.

Applications in Drug Development and Material Science

The versatility of (Triphenylphosphoranylidene)ketene makes it an important intermediate in the synthesis of bioactive compounds and new materials.[7]

-

Pharmaceutical Industry: It serves as a key building block in the synthesis of various pharmaceutical compounds, contributing to drug discovery efforts.[5][7] Its ability to facilitate the formation of diverse molecular scaffolds is highly valued in medicinal chemistry.[7]

-

Agrochemicals: The ylide is utilized in the creation of complex molecules for agrochemicals.[7]

-

Material Science: It plays a role in the development of novel polymers and materials with enhanced properties such as improved thermal stability and mechanical strength.[5][7]

Safety and Handling

(Triphenylphosphoranylidene)ketene should be handled with care. While the solid ylide is not particularly sensitive to air or moisture, hot solutions can be sensitive.[10] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(Triphenylphosphoranylidene)ketene, or the Bestmann Ylide, is a powerful and versatile reagent in modern organic synthesis. Its unique reactivity profile allows for the efficient construction of a wide range of organic molecules, making it an invaluable tool for researchers in academia and industry, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of its properties, synthesis, and applications to aid in its effective utilization in the laboratory.

References

- 1. CAS 15596-07-3: (Triphenylphosphoranylidene)ketene [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. (Triphenylphosphoranylidene)ketene | CymitQuimica [cymitquimica.com]

- 4. (Triphenylphosphoranylidene)ketene 15596-07-3 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. (Triphenylphosphoranylidene)ketene | 15596-07-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (Triphenylphosphoranylidene)ketene | 15596-07-3 | QAA59607 [biosynth.com]

- 9. lookchem.com [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Cumulated Ylide: An In-depth Technical Guide to the Molecular Structure of (Triphenylphosphoranylidene)ketene

For Researchers, Scientists, and Drug Development Professionals

(Triphenylphosphoranylidene)ketene, often referred to as Bestmann's Ylide, is a versatile reagent in organic synthesis. Its unique electronic and steric properties, arising from the cumulated double bond system and the bulky triphenylphosphine (B44618) group, make it a valuable tool for the construction of complex molecular architectures. This guide provides a detailed examination of its molecular structure, supported by crystallographic and spectroscopic data, along with comprehensive experimental protocols for its synthesis and characterization.

Molecular Structure and Geometry

The precise arrangement of atoms in (Triphenylphosphoranylidene)ketene has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group P 1 21/n 1.[1] Key structural parameters, including bond lengths and angles, are summarized in the table below.

Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 10.6676 |

| b (Å) | 10.1180 |

| c (Å) | 14.5035 |

| α (°) | 90 |

| β (°) | 93.603 |

| γ (°) | 90 |

Table 1: Crystallographic parameters for (Triphenylphosphoranylidene)ketene.[1]

A diagram illustrating the fundamental molecular structure is provided below.

Caption: Molecular structure of (Triphenylphosphoranylidene)ketene.

Spectroscopic Properties

The structural features of (Triphenylphosphoranylidene)ketene are further elucidated by its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H, 13C, and 31P NMR spectra provide valuable information about the electronic environment of the nuclei within the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| 1H | 7.77-7.44 | - | Phenyl protons |

| 13C | 145.6 | 2JPC = 43.0 | Cβ |

| 132.3 | - | C-meta | |

| 132.2 | - | C-para | |

| 129.6 | 1JPC = 98.5 | C-ipso | |

| 128.8 | 3JPC = 12.9 | C-ortho | |

| -10.5 | 1JPC = 185.4 | Cα | |

| 31P | 6.0 | - | P |

Table 2: NMR Spectroscopic Data for (Triphenylphosphoranylidene)ketene in CDCl3.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is the very strong absorption band corresponding to the asymmetric stretching vibration of the C=C=O group.

| Wavenumber (cm-1) | Intensity | Assignment |

| 2090 | Strong | νas(C=C=O) |

| 1625 | Medium | Phenyl C=C stretch |

| 1436 | Medium | Phenyl C=C stretch |

| 1110 | Medium | P-C stretch |

Table 3: Key Infrared Absorption Bands for (Triphenylphosphoranylidene)ketene (KBr pellet).

Experimental Protocols

Synthesis of (Triphenylphosphoranylidene)ketene

A detailed and reliable procedure for the gram-scale synthesis of (Triphenylphosphoranylidene)ketene has been reported in Organic Syntheses. The workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of (Triphenylphosphoranylidene)ketene.

Detailed Methodology: A 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a gas inlet is purged with dry argon. The flask is charged with sodium amide (19.5 g, 0.5 mol), dry toluene (1300 mL), and bis(trimethylsilyl)amine (81 g, 105 mL, 0.5 mol). The mixture is heated to 70-80 °C until a clear solution of sodium hexamethyldisilazide is formed and ammonia (B1221849) evolution ceases. After cooling to room temperature, (methoxycarbonylmethylene)triphenylphosphorane (167 g, 0.5 mol) is added. The mixture is then heated to 60-70 °C for 24-30 hours. The hot reaction mixture is filtered by suction through a Celite pad. The filtrate is concentrated under reduced pressure, and the residue is recrystallized from hot toluene to afford the product as a crystalline solid.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as toluene.

Data Collection and Structure Refinement: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F2.

NMR Spectroscopy

1H, 13C, and 31P NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).

Sample Preparation and Measurement: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) for 1H and 13C NMR, and 85% H3PO4 for 31P NMR).

IR Spectroscopy

The infrared spectrum is typically recorded using the KBr pellet technique.

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Reactivity Profile: The Wittig Reaction

(Triphenylphosphoranylidene)ketene is a key reagent in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction proceeds through a characteristic four-membered ring intermediate.

Caption: Generalized mechanism of the Wittig reaction.

The reaction is initiated by the nucleophilic attack of the ylide's α-carbon on the carbonyl carbon of the aldehyde or ketone, forming a betaine intermediate. This zwitterionic species then undergoes ring closure to form a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired allene and triphenylphosphine oxide.

References

An In-depth Technical Guide to the Reactivity and Stability of (Triphenylphosphoranylidene)ketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Triphenylphosphoranylidene)ketene, often referred to as Bestmann's Ylide, is a remarkably stable, crystalline solid that serves as a versatile C2 building block in organic synthesis. Its unique electronic structure, featuring a phosphacumulene ylide system, imparts a nuanced reactivity profile, allowing it to act as a potent nucleophile. This technical guide provides a comprehensive overview of the synthesis, stability, and diverse reactivity of (triphenylphosphoranylidene)ketene, with a focus on its applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for researchers in the field.

Introduction

(Triphenylphosphoranylidene)ketene, with the chemical formula C₂₀H₁₅OP, is a phosphacumulene ylide that has garnered significant attention in synthetic organic chemistry.[1] Unlike many highly reactive ketenes, it exhibits exceptional stability, allowing for its isolation and storage under appropriate conditions.[2] This stability, coupled with its potent nucleophilic character at the α-carbon, makes it a valuable reagent for a wide array of chemical transformations. It is particularly recognized for its role in the synthesis of α,β-unsaturated carbonyl compounds through a tandem addition-Wittig olefination sequence.[3] This guide will delve into the fundamental aspects of its chemistry, providing a detailed examination of its properties, synthesis, and reactivity.

Physicochemical Properties and Stability

(Triphenylphosphoranylidene)ketene is a white to pale yellow crystalline solid.[4] Its stability is a key feature that distinguishes it from other ketenes, which are often transient intermediates. Solid samples can be stored for extended periods at room temperature under an inert atmosphere without significant decomposition.[2] However, it is sensitive to moisture and should be handled accordingly.

Table 1: Physicochemical Properties of (Triphenylphosphoranylidene)ketene

| Property | Value | Reference(s) |

| CAS Number | 15596-07-3 | [5] |

| Molecular Formula | C₂₀H₁₅OP | [5] |

| Molecular Weight | 302.31 g/mol | [5] |

| Melting Point | 171-173 °C | [2] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Storage Conditions | Store at room temperature under an inert atmosphere | [2] |

Table 2: Spectroscopic Data of (Triphenylphosphoranylidene)ketene

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference(s) |

| IR (KBr) | ν = 2090 (C=C=O), 1437, 1110, 885, 750, 695 | [2] |

| ¹H NMR (CDCl₃) | δ = 7.80-7.40 (m, 15H) | [2] |

| ¹³C NMR (CDCl₃) | δ = 133.6 (d, J=9.7 Hz, C-ortho), 132.0 (s, C-para), 129.2 (d, J=12.1 Hz, C-meta), 127.2 (d, J=91.7 Hz, C-ipso), 8.5 (d, J=197.8 Hz, Cα), 166.7 (d, J=26.9 Hz, Cβ) | [2] |

| ³¹P NMR (CDCl₃) | δ = 6.0 | [2] |

Synthesis

(Triphenylphosphoranylidene)ketene is most conveniently prepared via the elimination of methanol (B129727) from (methoxycarbonylmethylene)triphenylphosphorane using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS).

Experimental Protocol: Synthesis of (Triphenylphosphoranylidene)ketene

This protocol is adapted from the procedure detailed in Organic Syntheses.[2]

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium amide (NaNH₂)

-

Bis(trimethylsilyl)amine (HMDS)

-

Toluene (B28343), anhydrous

-

Argon gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Oil bath

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet is thoroughly dried and purged with argon.

-

The flask is charged with sodium amide (19.5 g, 0.5 mol) and anhydrous toluene (1.3 L).

-

Bis(trimethylsilyl)amine (80.7 g, 0.5 mol) is added to the suspension.

-

The mixture is heated to reflux under a gentle flow of argon for 4-6 hours, during which time the sodium amide dissolves to form sodium hexamethyldisilazide.

-

The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane (167.2 g, 0.5 mol) is added in one portion.

-

The mixture is then heated to 60-70 °C for 20-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material's ester carbonyl stretch (~1625-1640 cm⁻¹) and the appearance of the ketene (B1206846) stretch (~2090 cm⁻¹) in the IR spectrum.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium methoxide (B1231860) is removed by filtration under an inert atmosphere.

-

The filtrate is concentrated under reduced pressure to about one-third of its original volume.

-

The product is allowed to crystallize from the concentrated solution at room temperature or in a refrigerator.

-

The crystalline product is collected by filtration, washed with a small amount of cold, dry diethyl ether, and dried under vacuum. A typical yield is in the range of 65-75%.

Synthesis Workflow Diagram

Reactivity

(Triphenylphosphoranylidene)ketene serves as a nucleophilic C2 building block, reacting with a wide range of electrophiles. Its reactivity can be broadly categorized into two main types: nucleophilic addition to the central carbon of the ketene moiety and cycloaddition reactions.

Nucleophilic Addition and Subsequent Wittig-type Reactions

The central carbon of the C=C=O unit is electrophilic and readily attacked by nucleophiles such as alcohols, amines, and thiols. This initial addition forms a new phosphorus ylide, which can then undergo an intramolecular or intermolecular Wittig-type reaction with a carbonyl group. This tandem process is highly valuable for the synthesis of α,β-unsaturated esters, amides, and other related structures.[3]

Table 3: Synthesis of α,β-Unsaturated Esters and Amides

| Nucleophile | Aldehyde/Ketone | Product | Yield (%) | Reference(s) |

| Ethanol | Benzaldehyde | Ethyl cinnamate | >95 | [3] |

| Isopropanol | 4-Nitrobenzaldehyde | Isopropyl 4-nitrocinnamate | 85 | [3] |

| Benzylamine | Cyclohexanone | N-Benzyl-2-cyclohexylideneacetamide | 78 | [3] |

| Aniline | Acetone | N-Phenyl-3-methyl-2-butenamide | 82 | [3] |

| Ethyl 5-aminopentanoate HCl | (Z)-α,β-unsaturated aldehydes | (2E,4Z)-dienamides | up to 80 | [3] |

Cycloaddition Reactions

(Triphenylphosphoranylidene)ketene participates in both [2+2] and [2+4] cycloaddition reactions. These reactions provide access to a variety of cyclic and heterocyclic structures.

-

[2+2] Cycloadditions: It reacts with ketenes to form cyclobutane-1,3-diones and with isocyanates to yield four-membered ring intermediates that can rearrange. The reaction with carbon disulfide initially forms a four-membered ring which then rearranges to triphenylphosphoranylidenethioketene.[2]

-

[2+4] Cycloadditions: With isothiocyanates, it can undergo a [2+4] cycloaddition to furnish six-membered hexahydro-1,3-dithiazines.[2]

Table 4: Cycloaddition Reactions of (Triphenylphosphoranylidene)ketene

| Reactant | Reaction Type | Product Type | Yield (%) | Reference(s) |

| Diphenylketene | [2+2] | Cyclobutane-1,3-dione derivative | Good | [6] |

| Phenyl isocyanate | [2+2] | Rearranged product | Not reported | [2] |

| Carbon disulfide | [2+2] | Triphenylphosphoranylidenethioketene | Not reported | [2] |

| Phenyl isothiocyanate | [2+4] | Hexahydro-1,3-dithiazine derivative | Not reported | [2] |

Mechanistic Insight: The Wittig-type Reaction

The reaction of the intermediate ylide (formed from the addition of a nucleophile to the ketene) with an aldehyde or ketone proceeds via the well-established Wittig reaction mechanism. This involves the formation of a betaine (B1666868) intermediate, followed by cyclization to an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide.

Applications in Drug Development and Materials Science

The versatility of (triphenylphosphoranylidene)ketene makes it a valuable tool in the synthesis of complex molecules with potential applications in drug discovery and materials science. Its ability to facilitate the construction of α,β-unsaturated esters and amides is particularly relevant, as these motifs are present in numerous biologically active natural products and pharmaceuticals.[3] Furthermore, its use in cycloaddition reactions opens avenues for the synthesis of novel heterocyclic scaffolds. The development of solid-phase syntheses using immobilized (triphenylphosphoranylidene)ketene further enhances its utility for the creation of compound libraries for high-throughput screening.[3]

Conclusion

(Triphenylphosphoranylidene)ketene is a stable and versatile reagent that offers a reliable and efficient means of constructing carbon-carbon double bonds and various cyclic systems. Its well-defined reactivity, particularly in tandem nucleophilic addition-Wittig olefination reactions, provides a powerful strategy for the synthesis of α,β-unsaturated carbonyl compounds. The information compiled in this guide, including quantitative data, detailed protocols, and mechanistic diagrams, is intended to facilitate its broader application in academic and industrial research, particularly in the fields of drug development and materials science.

References

- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. (Triphenylphosphoranylidene)ketene | CymitQuimica [cymitquimica.com]

- 5. (Triphenylphosphoranylidene)ketene | C20H15OP | CID 359581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic data of (Triphenylphosphoranylidene)ketene (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of (Triphenylphosphoranylidene)ketene

This technical guide provides a comprehensive overview of the spectroscopic data for (Triphenylphosphoranylidene)ketene, a versatile ylide utilized in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (Triphenylphosphoranylidene)ketene, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of (Triphenylphosphoranylidene)ketene. The data presented below was obtained in deuterochloroform (CDCl₃).

Table 1: NMR Spectroscopic Data for (Triphenylphosphoranylidene)ketene

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz | Assignment |

| ¹H | 7.77-7.64 | m | 6H (ortho-protons of P-Ph) |

| 7.63-7.55 | m | 3H (para-protons of P-Ph) | |

| 7.54-7.44 | m | 6H (meta-protons of P-Ph) | |

| ¹³C | 145.6 | d, ²JPC = 43.0 Hz | Cβ (ketenic carbon) |

| 132.3 | s | C-meta | |

| 132.2 | s | C-para | |

| 129.6 | d, ¹JPC = 98.5 Hz | C-ipso | |

| 128.8 | d, ³JPC = 12.9 Hz | C-ortho | |

| -10.5 | d, ¹JPC = 185.4 Hz | Cα (ylidic carbon) | |

| ³¹P | 6.0 | PPh₃ |

Source: Organic Syntheses Procedure[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups of (Triphenylphosphoranylidene)ketene, particularly the highly diagnostic ketene (B1206846) stretching vibration.

Table 2: IR Spectroscopic Data for (Triphenylphosphoranylidene)ketene

| Frequency (ν) in cm⁻¹ | Intensity | Assignment |

| 2090 | strong | C=C=O stretch (ketene) |

| 1625 | medium | Phenyl C=C stretch |

| 1436 | medium | Phenyl C=C stretch |

| 1110 | medium | P-Ph stretch |

Source: Organic Syntheses Procedure[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for (Triphenylphosphoranylidene)ketene

| Parameter | Value |

| Molecular Formula | C₂₀H₁₅OP[2][3][4][5] |

| Molecular Weight | 302.31 g/mol [3][4][5] |

| Exact Mass | 302.086052095 Da[2] |

| Monoisotopic Mass | 302.086052095 Da[2] |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of (Triphenylphosphoranylidene)ketene.

Synthesis of (Triphenylphosphoranylidene)ketene

A detailed procedure for the preparation of (Triphenylphosphoranylidene)ketene from (methoxycarbonylmethylene)triphenylphosphorane is available in Organic Syntheses.[1] The synthesis involves the reaction of the starting phosphorane with sodium amide in toluene. The progress of the reaction can be monitored by IR spectroscopy by observing the appearance of the strong product band at 2090 cm⁻¹ and the disappearance of the starting ylide band at 1616 cm⁻¹.[1]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[1]

-

IR Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) pellet.[1]

-

Mass Spectrometry: High-resolution mass spectrometry is typically used to determine the exact mass of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of (Triphenylphosphoranylidene)ketene.

Caption: Workflow for the spectroscopic characterization of (Triphenylphosphoranylidene)ketene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (Triphenylphosphoranylidene)ketene | C20H15OP | CID 359581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Triphenylphosphoranylidene)ketene | 15596-07-3 | QAA59607 [biosynth.com]

- 4. (三苯基膦烯)乙烯酮 | Sigma-Aldrich [sigmaaldrich.com]

- 5. (Triphenylphosphoranylidene)ketene | CymitQuimica [cymitquimica.com]

The Enduring Legacy of Bestmann's Ylide: A Technical Guide to its Discovery, Synthesis, and Application

For researchers, scientists, and professionals in drug development, a deep understanding of pivotal reagents is paramount. Among these, Bestmann's ylide, or (triphenylphosphoranylidene)ketene, stands out as a remarkably versatile and powerful tool in synthetic organic chemistry. This in-depth technical guide explores the history of its discovery, provides detailed experimental protocols for its synthesis and application, presents key quantitative data, and visualizes its utility in complex synthetic pathways.

Discovery and Historical Context: The Contribution of Hans Jürgen Bestmann

The story of Bestmann's ylide is intrinsically linked to the pioneering work of German chemist Professor Hans Jürgen Bestmann (1925-2005). A prominent figure in organic chemistry, Bestmann's research at the Friedrich-Alexander-Universität Erlangen-Nürnberg significantly advanced the field of organophosphorus chemistry.[1][2][3] His extensive work on phosphorus ylides and their application in synthesis, particularly in the realm of natural product chemistry and insect pheromones, laid the groundwork for many modern synthetic methodologies.[1][2]

While Georg Wittig received the Nobel Prize in Chemistry in 1979 for the discovery of the reaction that bears his name, it was Bestmann and his research group who extensively explored the reactivity of a unique class of phosphorus ylides, including the now-eponymous Bestmann's ylide.[4] First reported in the mid-20th century, (triphenylphosphoranylidene)ketene gained prominence through Bestmann's systematic investigation of its synthesis and diverse reactivity profile.[5][6]

Physicochemical Properties and Spectroscopic Data

Bestmann's ylide is a pale yellow, flaky powder that is stable under an inert atmosphere and can be stored for extended periods.[7] Its unique structure, featuring a cumulative double bond system, results in characteristic spectroscopic signatures.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅OP | [1] |

| Molecular Weight | 302.31 g/mol | [1] |

| Melting Point | 173 °C | [1] |

| Appearance | Pale yellow, flaky powder | [1][7] |

| Solubility | Soluble in dichloromethane (B109758) (DCM), dioxane, toluene (B28343), benzene, and tetrahydrofuran (B95107) (THF). Insoluble in diethyl ether. | [7] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features | Reference |

| ¹H NMR (400 MHz, CDCl₃) | 7.77-7.44 (m, 15H) | Aromatic protons of the three phenyl groups. | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | 145.6 (d, ²JPC = 43.0 Hz, Cβ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d, ¹JPC = 98.5 Hz, C-ipso), 128.8 (d, ³JPC = 12.9 Hz, C-ortho), -10.5 (d, ¹JPC = 185.4 Hz, Cα) | Characteristic downfield shift for the β-carbon and upfield shift for the ylidic α-carbon, with phosphorus coupling. | [1] |

| ³¹P NMR (162 MHz, CDCl₃) | 6.0 | Single peak characteristic of the phosphonium (B103445) ylide. | [1] |

| IR (KBr) | 2090 (s, C=C=O) | Strong, characteristic ketene (B1206846) stretch. | [1] |

Experimental Protocols

Synthesis of Bestmann's Ylide

The most common and scalable synthesis of Bestmann's ylide involves the deprotonation of (methoxycarbonylmethylene)triphenylphosphorane. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Reaction Scheme:

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium amide (or sodium hexamethyldisilazide, NaHMDS)

-

Bis(trimethylsilyl)amine

-

Toluene, anhydrous

-

Diethyl ether, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Preparation of Sodium Hexamethyldisilazide (NaHMDS): In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, sodium amide (0.5 mol) is suspended in anhydrous toluene (1300 mL) under an argon atmosphere. Bis(trimethylsilyl)amine (0.5 mol) is added, and the mixture is heated to 70-80 °C until the evolution of ammonia (B1221849) ceases and a clear solution is obtained (approximately 2-4 hours).[1]

-

Ylide Formation: The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane (0.5 mol) is added in portions under a positive pressure of argon. The mixture is then heated to 60-70 °C and stirred for 24-30 hours, during which the solution should develop a bright yellow color.[1]

-

Workup and Purification: The reaction mixture is cooled to room temperature and filtered under inert atmosphere to remove sodium methoxide. The filtrate is concentrated under reduced pressure. The crude product is then dissolved in hot, dry toluene, and cooled to -20 °C to induce crystallization. The resulting pale yellow, flaky powder is collected by filtration, washed with cold, dry diethyl ether, and dried under high vacuum to afford pure Bestmann's ylide (74-76% yield).[1]

General Procedure for a Three-Component Wittig Reaction

Bestmann's ylide serves as an excellent "linchpin" reagent, coupling an alcohol and an aldehyde in a one-pot procedure to generate α,β-unsaturated esters.[3]

Reaction Scheme:

Materials:

-

Bestmann's ylide

-

Alcohol

-

Aldehyde

-

Toluene or Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of the alcohol (1.0 equiv) in anhydrous toluene or THF is added Bestmann's ylide (1.0 equiv).

-

The mixture is heated to reflux, and a solution of the aldehyde (1.0 equiv) in the same solvent is added.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.[3]

Table of Representative Yields for the Three-Component Wittig Reaction:

| Alcohol (R¹-OH) | Aldehyde (R²-CHO) | Solvent | Time (h) | Yield (%) | Reference |

| E-Hex-2-en-1-ol | E-Cinnamaldehyde | Toluene | 18 | 53 | [3] |

| E-Hex-2-en-1-ol | E-Cinnamaldehyde | THF | 18 | 60 | [3] |

| Oct-2-en-1-ol | E-Cinnamaldehyde | Toluene | 3 | 91 | [3] |

| (Z)-Hex-2-en-1-ol | E-Cinnamaldehyde | Toluene | 11 | 95 | [3] |

| 1-Phenylethanol | E-Cinnamaldehyde | THF | 18 | 70 | [3] |

| Menthol | Octa-2,4-dienal | Toluene | 1.5 | 81 | [3] |

Applications in the Synthesis of Bioactive Molecules

The utility of Bestmann's ylide is highlighted in its application as a key reagent in the total synthesis of numerous complex and biologically active natural products.

Total Synthesis of Rasfonin

Rasfonin is a fungal metabolite that exhibits potent anticancer activity by inhibiting the Ras signaling pathway. A key step in its total synthesis by Boeckman and co-workers involves the use of Bestmann's ylide to couple a chiral lactam with a subsequent Wittig olefination.[5]

Synthetic Workflow for a Key Fragment of Rasfonin:

Total Synthesis of Rhodexin A

Rhodexin A is a cardenolide natural product with potential applications in the treatment of heart failure. A chemoenzymatic synthesis of rhodexin A utilizes Bestmann's ylide for the efficient one-step construction of the crucial butenolide ring system.[1][5]

Butenolide Formation in the Synthesis of Rhodexin A:

Synthesis of Zampanolide (B1247547) and Dactylolide Fragments

Zampanolide and dactylolide are complex marine macrolides with potent microtubule-stabilizing and cytotoxic activities. The synthesis of key fragments of these molecules has been achieved using a three-component linchpin reaction involving Bestmann's ylide, an alcohol fragment, and an aldehyde fragment.[3]

Assembly of a Zampanolide/Dactylolide Fragment:

Cycloaddition Reactions

Beyond its utility in Wittig-type reactions, Bestmann's ylide also participates in various cycloaddition reactions, further expanding its synthetic potential. It can undergo [2+2], [3+2], and [4+2] cycloadditions with a range of substrates. For instance, a Lewis acid-catalyzed [3+2] cycloaddition with nitrones has been reported to yield functionalized isoxazolidinones, which are valuable precursors for biologically active molecules.[8]

Conclusion

From its discovery in the laboratories of Hans Jürgen Bestmann to its current status as an indispensable tool in modern organic synthesis, Bestmann's ylide has proven to be a reagent of remarkable versatility. Its stability, coupled with its unique reactivity as a ketene and a phosphonium ylide, allows for the efficient construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the properties, handling, and diverse applications of Bestmann's ylide is essential for the design and execution of innovative and efficient synthetic strategies. The detailed protocols and synthetic examples provided in this guide serve as a valuable resource for harnessing the full potential of this exceptional reagent.

References

- 1. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of conjugated dienoates with Bestmann ylide: Towards the synthesis of zampanolide and dactylolide using a facile linchpin approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Preparation of conjugated dienoates with Bestmann ylide: Towards the synthesis of zampanolide and dactylolide using a facile linchpin approach [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Bestmann ylide - Enamine [enamine.net]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

Unraveling the Electronic Enigma: A Technical Guide to Phosphacumulene Ylides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of phosphacumulene ylides, a fascinating class of organophosphorus compounds. We will explore their unique electronic structure, bonding, and reactivity, providing a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. This guide offers a wealth of quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding and application of these versatile molecules.

The Electronic Structure: A Duality of Bonding

Phosphacumulene ylides are characterized by the P=C=(C)n=X moiety, where X is typically a heteroatom like O, S, or N. Their electronic structure is best described as a resonance hybrid of two principal canonical forms: the ylene form and the ylide form.

-

Ylene Form: This form depicts a double bond between the phosphorus and the adjacent carbon atom (P=C), with a cumulenic system of double bonds extending to the terminal heteroatom. This representation emphasizes the covalent character of the P-C bond.

-

Ylide Form: In this zwitterionic form, a formal positive charge resides on the phosphorus atom (P⁺) and a negative charge is localized on the terminal heteroatom (X⁻). This highlights the significant contribution of ionic character to the overall bonding picture.

The actual electronic distribution is a blend of these two extremes, with the contribution of each resonance structure influenced by the substituents on the phosphorus atom and the nature of the cumulene chain and the terminal heteroatom. Computational studies, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating the nuanced bonding in these systems. These studies often reveal a high degree of charge separation, supporting a significant contribution from the ylidic resonance form. This inherent polarity is a cornerstone of their reactivity.

Quantitative Insights: Structural and Spectroscopic Data

To provide a clear and comparative overview, the following tables summarize key quantitative data for representative phosphacumulene ylides.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) from X-ray Crystallography

| Compound | P=C (Å) | C=C (Å) | C=X (Å) | P-C-C (°) | C-C-X (°) | Reference |

| (Triphenylphosphoranylidene)ketene (Ph₃P=C=C=O) | 1.685 | 1.215 | 1.162 | 145.1 | 178.9 | |

| (Triphenylphosphoranylidene)thioketene (Ph₃P=C=C=S) | 1.691 | 1.208 | 1.558 | 143.2 | 179.1 | |

| N-Phenyl-(triphenylphosphoranylidene)ketenimine (Ph₃P=C=C=NPh) | 1.679 | 1.223 | 1.245 | 146.3 | 177.5 |

Table 2: Representative ¹³C and ³¹P NMR Chemical Shifts (ppm)

| Compound | δ(¹³C) P=C | δ(¹³C) C=C =X | δ(³¹P) | Solvent | Reference |

| Ph₃P=C=C=O | 38.5 (d, ¹JPC = 115 Hz) | 169.2 (d, ²JPC = 15 Hz) | 18.2 | CDCl₃ | |

| Ph₃P=C=C=S | 45.1 (d, ¹JPC = 110 Hz) | 201.5 (d, ²JPC = 18 Hz) | 15.8 | CDCl₃ | |

| Ph₃P=C=C=NPh | 42.8 (d, ¹JPC = 112 Hz) | 155.7 (d, ²JPC = 16 Hz) | 17.5 | CDCl₃ |

Experimental Protocols: Synthesis and Characterization

This section provides detailed methodologies for key experiments related to phosphacumulene ylides.

General Synthesis of (Triphenylphosphoranylidene)ketene

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with (carbethoxymethyl)triphenylphosphonium bromide (10.0 g, 23.2 mmol) and anhydrous toluene (150 mL).

-

Sodium hydride (1.0 g of 60% dispersion, 25.0 mmol) is carefully added in portions to the stirred suspension at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux for 4 hours. During this time, the color of the suspension typically changes from white to yellow-orange.

-

After cooling to room temperature, the precipitated sodium bromide is removed by filtration under nitrogen.

-

The filtrate is concentrated under reduced pressure to afford a solid residue.

-

The residue is washed with anhydrous diethyl ether (3 x 30 mL) to remove mineral oil and any remaining impurities.

-

The resulting solid is dried under high vacuum to yield (triphenylphosphoranylidene)ketene as a yellow, air-sensitive solid.

Characterization:

-

³¹P NMR (CDCl₃): δ 18.2 ppm.

-

¹³C NMR (CDCl₃): δ 38.5 (d, ¹JPC = 115 Hz), 128.7 (d, JPC = 12.5 Hz), 132.0 (d, JPC = 10.0 Hz), 133.5 (d, JPC = 2.5 Hz), 169.2 (d, ²JPC = 15 Hz).

-

IR (KBr): ν = 2100 cm⁻¹ (C=C=O).

[2+2] Cycloaddition Reaction with an Imine

Materials:

-

(Triphenylphosphoranylidene)ketene

-

N-Benzylideneaniline

-

Anhydrous dichloromethane (B109758)

Procedure:

-

In a nitrogen-flushed Schlenk tube, (triphenylphosphoranylidene)ketene (1.0 g, 3.3 mmol) is dissolved in anhydrous dichloromethane (20 mL).

-

A solution of N-benzylideneaniline (0.60 g, 3.3 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the corresponding β-lactam.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Relevance in Drug Development and Medicinal Chemistry

The unique reactivity of phosphacumulene ylides makes them valuable intermediates in the synthesis of pharmacologically relevant scaffolds. Their ability to undergo cycloaddition reactions provides a powerful tool for the construction of heterocyclic systems, which are prevalent in many drug molecules.

For instance, the [2+2] cycloaddition with imines to form β-lactams is of significant interest. The β-lactam ring is the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. The use of phosphacumulene ylides offers a versatile route to novel β-lactam analogues with potential for modified antibiotic activity or resistance profiles.

Furthermore, their reactions with other dipolarophiles can lead to a diverse array of heterocyclic compounds, including pyrazoles, isoxazoles, and triazoles. Many derivatives of these heterocycles exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The modular nature of the reactions involving phosphacumulene ylides allows for the systematic variation of substituents, facilitating the generation of compound libraries for high-throughput screening in drug discovery campaigns.

While direct application of a phosphacumulene ylide as a drug is unlikely due to their reactivity, their role as key building blocks in the synthesis of complex, biologically active molecules is firmly established and continues to be an active area of research for the development of new therapeutic agents.

Thermochemical Properties of Ketenylidene Triphenylphosphorane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketenylidene triphenylphosphorane (Ph₃P=C=C=O), also known as Bestmann's ylide, is a versatile reagent in organic synthesis, primarily utilized for the construction of carbon-carbon double bonds via the Wittig reaction.[1][2][3] Its unique cumulene structure imparts distinct reactivity, making it a valuable tool for the synthesis of complex molecules. This guide provides a comprehensive overview of the thermochemical properties of ketenylidene triphenylphosphorane, addressing the notable absence of direct experimental data by leveraging theoretical calculations and data from closely related compounds. Detailed experimental protocols for its synthesis are also presented, alongside visualizations of key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

Phosphorus ylides are zwitterionic compounds characterized by adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.[4] This electronic arrangement makes the ylidic carbon nucleophilic, enabling its reaction with electrophiles such as aldehydes and ketones.[1][4] Ketenylidene triphenylphosphorane is a special class of ylide featuring a ketene (B1206846) moiety, which influences its reactivity and stability.[5] A thorough understanding of its thermochemical properties, such as enthalpy of formation and bond dissociation energies, is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic routes.

Thermochemical Data

Due to the lack of direct experimental data for the enthalpy of formation of ketenylidene triphenylphosphorane, this section provides estimations based on the thermochemistry of related compounds and discusses the key bond energies.

Estimated Enthalpy of Formation

An estimation of the enthalpy of formation (ΔHf°) of ketenylidene triphenylphosphorane can be approached by considering a hypothetical formation reaction from triphenylphosphine (B44618) (Ph₃P) and ketene (CH₂=C=O).

Hypothetical Reaction:

Ph₃P + CH₂=C=O → Ph₃P=C=C=O

The enthalpy of this reaction would be influenced by the breaking of a C-H bond in a precursor and the formation of the P=C bond. A more practical approach for estimation involves a hypothetical reaction for which the enthalpies of formation of the other components are known. For instance, considering the overall synthesis, which often starts from a phosphonium (B103445) salt.

Given the absence of direct experimental values, computational methods are the most viable approach for obtaining an accurate enthalpy of formation for ketenylidene triphenylphosphorane. Modern computational chemistry techniques, such as G3X theory, can predict enthalpies of formation for organophosphorus compounds with an accuracy of 5 to 10 kJ/mol.[6]

Table 1: Thermochemical Data of Related Compounds

| Compound | Formula | Enthalpy of Formation (ΔHf°) | Notes |

| Ketenylidene Triphenylphosphorane | C₂₀H₁₅OP | Not Experimentally Determined | - |

| Triphenylphosphine Oxide | C₁₈H₁₅OP | -3.5 ± 2.1 kJ/mol | Experimental value.[7] |

| Ketene | CH₂CO | -47.7 ± 0.8 kJ/mol | Experimental value.[5][8][9][10][11] |

| Triphenylphosphine | C₁₈H₁₅P | 223.4 ± 4.2 kJ/mol | Experimental value. |

Phosphorus-Carbon Bond Dissociation Energy

The strength of the phosphorus-carbon double bond (P=C) is a key factor in the stability and reactivity of phosphorus ylides. Computational studies on various phosphorus ylides provide insight into this bond energy. The P=C bond is best described as a combination of a σ-bond and a π-bond, with significant ionic character.[12][13]

Energy decomposition analysis (EDA) combined with domain-averaged Fermi hole (DAFH) analysis has been used to investigate the nature of the P-C bond in ylides like H₂CPH₃.[12][13] These studies reveal that the bonding is a result of donor-acceptor interactions between the phosphine (B1218219) and carbene fragments. The bond dissociation energy is influenced by the substituents on both the phosphorus and carbon atoms.[12][13] For simple phosphorus ylides, calculated P=C bond dissociation energies can range from approximately 200 to 300 kJ/mol. The presence of the additional C=C and C=O bonds in ketenylidene triphenylphosphorane will influence the overall stability and the P=C bond energy through resonance effects. The reversible dissociation of the P=C bond has been observed in some phosphorus ylides, leading to the formation of a phosphine and a carbene.[14]

Experimental Protocols

The synthesis of ketenylidene triphenylphosphorane is well-established and a detailed protocol is available.[15]

Synthesis of Ketenylidene Triphenylphosphorane

This procedure is adapted from Organic Syntheses.[15]

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium hexamethyldisilazide (NaHMDS)

-

Toluene (B28343), dry

-

Diethyl ether, dry

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A solution of sodium hexamethyldisilazide is prepared by heating a mixture of sodium amide and hexamethyldisilazane (B44280) in toluene at 70-80°C until the evolution of ammonia (B1221849) ceases (approximately 2-4 hours). This should be done under an inert atmosphere.

-

The reaction mixture is cooled to room temperature.

-

(Methoxycarbonylmethylene)triphenylphosphorane is added to the solution in several portions under a stream of argon.

-

The mixture is then heated to 60-70°C and stirred for 24-30 hours, during which the solution should turn a bright yellow color.

-

After cooling to room temperature, the reaction mixture is filtered under inert atmosphere to remove sodium methoxide.

-

The filtrate is concentrated under vacuum. The residue is redissolved in hot, dry toluene and cooled to -20°C overnight to induce crystallization.

-

The resulting pale yellow, flaky powder of ketenylidene triphenylphosphorane is collected by filtration, washed with dry diethyl ether, and dried under high vacuum.

Yield: 74-76% Melting Point: 173°C[15]

Characterization Data: [15]

-

IR (KBr, cm⁻¹): 2090 (s, C=C=O), 1625 (m), 1436 (m), 1110 (m)

-

¹H NMR (CDCl₃, 400 MHz, δ): 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H)

-

¹³C NMR (CDCl₃, 100 MHz, δ): 145.6 (d, ²JPC = 43.0 Hz, Cβ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d, ¹JPC = 98.5 Hz, C-ipso), 128.8 (d, ³JPC = 12.9 Hz, C-ortho), -10.5 (d, ¹JPC = 185.4 Hz, Cα)

-

³¹P NMR (CDCl₃, 162 MHz, δ): 6.0

Reaction Pathways and Mechanisms

Ketenylidene triphenylphosphorane is a key reagent in the Wittig reaction for the synthesis of allenes or other cumulenes. The mechanism of the Wittig reaction has been extensively studied and is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][3][4][16]

The Wittig Reaction

The reaction of ketenylidene triphenylphosphorane with an aldehyde or ketone leads to the formation of an alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

Caption: Generalized Wittig reaction pathway.

Synthesis Workflow

The synthesis of ketenylidene triphenylphosphorane involves the deprotonation of a precursor phosphonium salt followed by an intramolecular elimination.

Caption: Synthesis workflow for the ylide.

Conclusion

Ketenylidene triphenylphosphorane is a valuable synthetic tool with unique reactivity. While direct experimental thermochemical data remains elusive, this guide provides a framework for understanding its properties through estimations based on related compounds and computational studies. The provided experimental protocol offers a reliable method for its preparation. The continued investigation into the thermochemistry of such reactive intermediates is essential for advancing the field of synthetic organic chemistry. Future work should focus on the direct calorimetric measurement or high-level computational studies to determine the precise enthalpy of formation and bond dissociation energies of this important ylide.

References

- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. atct.anl.gov [atct.anl.gov]

- 6. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triphenylphosphine oxide [webbook.nist.gov]

- 8. ntrl.ntis.gov [ntrl.ntis.gov]

- 9. atct.anl.gov [atct.anl.gov]

- 10. Ketene (CAS 463-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. atct.anl.gov [atct.anl.gov]

- 12. A new look at the ylidic bond in phosphorus ylides and related compounds: energy decomposition analysis combined with a domain-averaged fermi hole analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new look at the ylidic bond in phosphorus ylides and related compounds: Energy decomposition analysis combined with a domain-averaged fermi hole analysis - Nanjing Tech University [pure.njtech.edu.cn]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

Quantum Chemical Blueprint: A Technical Guide to (Triphenylphosphoranylidene)ketene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Triphenylphosphoranylidene)ketene, often referred to as Bestmann's ylide, is a versatile zwitterionic reagent in organic synthesis, renowned for its unique electronic structure and reactivity.[1][2] As a phosphacumulene ylide, it serves as a nucleophilic two-carbon building block in a variety of chemical transformations, including cycloadditions and multicomponent reactions, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[3][4] This technical guide provides an in-depth overview of the quantum chemical calculations pertinent to (Triphenylphosphoranylidene)ketene, alongside relevant experimental data and protocols to facilitate its application and further study. The document is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecule's properties from both a theoretical and practical standpoint.

The electronic nature of (Triphenylphosphoranylidene)ketene is complex, with contributions from several resonance structures.[5] Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating its molecular geometry, vibrational modes, and electronic characteristics, which collectively govern its reactivity. This guide will present a summary of available quantitative data, detail experimental methodologies, and provide a recommended computational workflow for researchers wishing to perform their own theoretical investigations.

Data Presentation

Table 1: Geometric Parameters - Bond Lengths (Å)

| Bond | Experimental (X-ray)[6] | Calculated (DFT)[7] |

| P-C | 1.685 | 1.648 |

| C-C | 1.215 | 1.272 |

| C-O | 1.185 | 1.177 |

Table 2: Geometric Parameters - Bond Angles (°)

| Angle | Experimental (X-ray)[6] | Calculated (DFT)[7] |

| P-C-C | 145.5 | 140.8 |

| C-C-O | 178.9 | 176.1 |

Table 3: Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental (IR) | Calculated (DFT)[7] |

| C=C=O asymmetric stretch | 2085-2090 | 2128 |

| C=C=O symmetric stretch | Not Reported | 1448 |

Table 4: Electronic Properties

| Property | Calculated Value |

| HOMO-LUMO Gap (eV) | Data not available in the searched literature |

| Dipole Moment (Debye) | Data not available in the searched literature |

Note: While specific calculated values for the HOMO-LUMO gap and dipole moment of (Triphenylphosphoranylidene)ketene were not found in the reviewed literature, the "Proposed Computational Protocol" section provides a detailed methodology for their determination.

Experimental Protocols

Synthesis of (Triphenylphosphoranylidene)ketene

A common and effective method for the synthesis of (Triphenylphosphoranylidene)ketene is through the β-elimination from (methoxycarbonylmethylene)triphenylphosphorane using a strong base like sodium hexamethyldisilazide (NaHMDS) or sodium amide.[4][8]

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium amide (or NaHMDS)

-

Toluene (dry)

-

Bis(trimethylsilyl)amine

-

Argon gas

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, etc.)

-

Mechanical stirrer

-

Oil bath

-

Filtration apparatus (fritted funnel, Celite™)

-

Rotary evaporator

Procedure (adapted from Organic Syntheses): [8]

-

Preparation of Sodium Hexamethyldisilazide (if not using commercially available): A three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet is purged with dry argon. Sodium amide, dry toluene, and bis(trimethylsilyl)amine are added. The mixture is heated to 70-80 °C until a clear solution is formed and ammonia (B1221849) evolution ceases.

-

Reaction with Phosphorane: The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane is added in portions under an argon stream. The mixture is then heated to 60-70 °C and stirred for 24-30 hours, during which the solution should turn bright yellow.

-

Workup: While still hot, the reaction mixture is rapidly filtered under an argon blanket through a pad of Celite™ to remove sodium methoxide.

-

Isolation and Purification: The filtrate is evaporated to dryness using a rotary evaporator. The resulting residue is recrystallized from dry toluene. The product is collected by filtration, washed with cold toluene, and dried under high vacuum to yield (Triphenylphosphoranylidene)ketene as a pale yellow solid.

Characterization:

-

Infrared (IR) Spectroscopy (KBr): A strong absorption band is observed around 2090 cm⁻¹, characteristic of the C=C=O asymmetric stretching vibration.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): Signals corresponding to the phenyl protons are observed in the aromatic region.

-

¹³C NMR (CDCl₃): The spectrum shows characteristic signals for the phenyl carbons and the unique carbons of the P=C=C=O core.

-

³¹P NMR (CDCl₃): A single resonance is typically observed for the phosphorus atom.

-

Proposed Computational Protocol

For researchers wishing to perform their own quantum chemical calculations on (Triphenylphosphoranylidene)ketene, the following protocol based on Density Functional Theory (DFT) is recommended. DFT offers a good balance between computational cost and accuracy for systems of this size.

1. Geometry Optimization:

-

Method: DFT is the recommended approach. The B3LYP hybrid functional is a widely used and generally reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Software Keywords (Example for Gaussian): #p B3LYP/6-31G(d,p) Opt

2. Vibrational Frequency Calculation:

-

Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectrum, which can be compared with experimental IR and Raman data.

-

Software Keywords (Example for Gaussian): #p B3LYP/6-31G(d,p) Freq

3. Electronic Property Calculation:

-

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be obtained from the output of the geometry optimization or a subsequent single-point energy calculation. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

-

Dipole Moment: The dipole moment is also calculated during the geometry optimization and provides insight into the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Mandatory Visualization

Caption: Workflow for Quantum Chemical Calculations.

Caption: Reactivity Pathways of the Ylide.

References

- 1. (Triphenylphosphoranylidene)ketene | 15596-07-3 | QAA59607 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (Triphenylphosphoranylidene)ketene | 15596-07-3 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. (Triphenylphosphoranylidene)ketene | C20H15OP | CID 359581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (三苯基膦烯)乙烯酮 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to (Triphenylphosphoranylidene)ketene: Properties, Synthesis, and Applications of the Bestmann Ylide

For Researchers, Scientists, and Drug Development Professionals

(Triphenylphosphoranylidene)ketene, a versatile and highly reactive reagent in organic synthesis, is also widely known by its trivial name, the Bestmann Ylide, and the systematic name Ketenylidene(triphenyl)phosphorane.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.

Chemical and Physical Properties

The Bestmann Ylide is a stable, crystalline solid, appearing as a white to off-white powder.[1][4] Its unique structure, featuring a cumulative ylide system, gives rise to its distinct reactivity.[5] Unlike simple ketenes, it does not readily dimerize.[6] It is soluble in various organic solvents such as dichloromethane, dioxane, toluene (B28343), and THF, but insoluble in diethyl ether.[6]

Table 1: Physicochemical Properties of (Triphenylphosphoranylidene)ketene [3][4][7][8][9][10]

| Property | Value |

| CAS Number | 15596-07-3 |

| Molecular Formula | C₂₀H₁₅OP |

| Molecular Weight | 302.31 g/mol |

| Melting Point | 167-173 °C |

| Appearance | White to off-white powder/crystal |

| Flash Point | 167 °C |

Table 2: Spectroscopic Data of (Triphenylphosphoranylidene)ketene [11]

| Spectroscopic Technique | Characteristic Peaks |

| IR (KBr, ν, cm⁻¹) | 2090 (s, C=C=O), 1625 (m), 1436 (m), 1110 (m) |

| ¹H NMR (CDCl₃, 400 MHz, δ) | 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz, δ) | 145.6 (d, ²JPC=43.0 Hz, Cβ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d, ¹JPC=98.5 Hz, C-ipso), 128.8 (d, ³JPC=12.9 Hz, C-ortho), -10.5 (d, ¹JPC=185.4 Hz, Cα) |

| ³¹P NMR (CDCl₃, 162 MHz, δ) | 6.0 |

Synthesis

The most common and scalable synthesis of the Bestmann Ylide involves the elimination of methanol (B129727) from (methoxycarbonylmethylene)triphenylphosphorane using a strong base.[11] Sodium hexamethyldisilazanide (NaHMDS) is a preferred base for this transformation.[11][12]

Materials:

-

(Methoxycarbonylmethylene)triphenylphosphorane

-

Sodium amide (95% purity)

-

Bis(trimethylsilyl)amine

-

Toluene (dry)

-

Argon gas

Procedure:

-

A 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a gas inlet is purged with dry argon.

-

The flask is charged with sodium amide (19.5 g, 0.5 mol), dry toluene (1300 mL), and bis(trimethylsilyl)amine (81 g, 105 mL, 0.5 mol).

-

The mixture is heated to 70-80 °C under an argon atmosphere until a clear solution of sodium hexamethyldisilazanide is formed and ammonia (B1221849) evolution ceases (approximately 2-4 hours).

-

The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane (167 g, 0.5 mol) is added in portions under a stream of argon.

-

The mixture is then heated to 60-70 °C and stirred for 24-30 hours, during which the solution turns bright yellow. Reaction progress can be monitored by IR spectroscopy for the appearance of the product band at 2090 cm⁻¹ and the disappearance of the starting ylide band at 1616 cm⁻¹.[11]

-

The hot reaction mixture is filtered under an argon atmosphere to remove precipitated salts.

-

The filtrate is concentrated under reduced pressure, and the residue is recrystallized from dry toluene to yield (Triphenylphosphoranylidene)ketene as a solid (typically 66-75% yield).[11]

A diagram illustrating the synthesis workflow is provided below.

Caption: Workflow for the synthesis of the Bestmann Ylide.

Reactivity and Applications in Synthesis

The Bestmann Ylide is a versatile C2 building block that participates in a wide array of chemical transformations, making it a valuable tool in the synthesis of natural products and pharmaceutically active compounds.[4][5][13] Its reactivity is characterized by the electrophilicity of the central carbon of the ketene (B1206846) moiety and the nucleophilicity of the ylidic carbon.

A key application of the Bestmann Ylide is its function as a "linchpin," connecting a nucleophile and an electrophile in a one-pot, three-component reaction.[14][15][16] This typically involves the initial reaction with an alcohol or amine to form a new, stabilized phosphorane, which then undergoes an in-situ Wittig reaction with a carbonyl compound.[12][17]

A diagram illustrating the linchpin concept is provided below.

References

- 1. (Triphenylphosphoranylidene)ketene | CymitQuimica [cymitquimica.com]

- 2. (トリフェニルホスホラニリデン)ケテン | (Triphenylphosphoranylidene)ketene | 15596-07-3 | 東京化成工業株式会社 [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 6. Bestmann ylide - Enamine [enamine.net]

- 7. (Triphenylphosphoranylidene)ketene | 15596-07-3 | QAA59607 [biosynth.com]

- 8. (Triphenylphosphoranylidene)ketene | C20H15OP | CID 359581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (三苯基膦烯)乙烯酮 | Sigma-Aldrich [sigmaaldrich.com]

- 10. (三苯基膦烯)乙烯酮 | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. lookchem.com [lookchem.com]

- 14. BJOC - Preparation of conjugated dienoates with Bestmann ylide: Towards the synthesis of zampanolide and dactylolide using a facile linchpin approach [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of conjugated dienoates with Bestmann ylide: Towards the synthesis of zampanolide and dactylolide using a facile linchpin approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of (Triphenylphosphoranylidene)ketene in Organic Synthesis: Application Notes and Protocols